molecular formula C9H19NO2S B6156752 tert-butyl N-(4-sulfanylbutyl)carbamate CAS No. 911450-28-7

tert-butyl N-(4-sulfanylbutyl)carbamate

Cat. No.: B6156752
CAS No.: 911450-28-7
M. Wt: 205.32 g/mol
InChI Key: PQQDXPZRVKVGDZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-sulfanylbutyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc)-protected amine linked to a four-carbon aliphatic chain terminating in a sulfhydryl (-SH) group. Its molecular formula is C₉H₁₉NO₃S (molecular weight: 221.32 g/mol). The Boc group provides stability during synthesis, while the thiol moiety enables reactivity in conjugation, disulfide bond formation, or redox processes. This compound is commonly used in pharmaceutical intermediates and chemical biology for site-specific modifications.

Properties

CAS No.

911450-28-7

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

tert-butyl N-(4-sulfanylbutyl)carbamate

InChI

InChI=1S/C9H19NO2S/c1-9(2,3)12-8(11)10-6-4-5-7-13/h13H,4-7H2,1-3H3,(H,10,11)

InChI Key

PQQDXPZRVKVGDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCS

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-sulfanylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfanylbutyl derivative. One common method is the nucleophilic substitution reaction where tert-butyl carbamate reacts with 4-chlorobutyl sulfide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization, depending on the physical properties of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group in tert-butyl N-(4-sulfanylbutyl)carbamate can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: The carbamate group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides, cyanides, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, borane in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-sulfanylbutyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-sulfanylbutyl)carbamate primarily involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic conditions, revealing the free amine. This property is exploited in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required.

Molecular Targets and Pathways: The molecular targets of this compound are primarily the amine groups in organic molecules. The pathways involved include nucleophilic substitution and elimination reactions that facilitate the installation and removal of the carbamate group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Key structural analogs differ in the terminal functional group on the butyl chain, impacting reactivity and applications.

Table 1: Comparison of Functional Group Derivatives
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
tert-Butyl N-(4-sulfanylbutyl)carbamate -SH C₉H₁₉NO₃S 221.32 Thiol reactivity (disulfide formation, conjugation)
tert-Butyl N-(4-hydroxybutyl)carbamate -OH C₉H₁₉NO₃ 201.26 Alcohol reactivity (oxidation, hydrogen bonding)
tert-Butyl N-(4-aminobutan-2-yl)-N-methylcarbamate -NH₂ C₁₀H₂₂N₂O₂ 202.29 Amine reactivity (alkylation, peptide synthesis)
tert-Butyl (4-cyanooxan-4-yl)carbamate -CN C₁₁H₁₈N₂O₃ 226.27 Electron-withdrawing effects (stability modulation)

Reactivity and Stability

  • Thiol (-SH) Group : Exhibits high nucleophilicity, enabling disulfide bond formation and participation in Michael additions. Requires protection (e.g., trityl) during synthesis to prevent oxidation to sulfonic acids.
  • Hydroxyl (-OH) Group : Less reactive than thiols but participates in hydrogen bonding and oxidation to ketones/carboxylic acids. More stable under ambient conditions.
  • Amino (-NH₂) Group: Basic and prone to protonation, facilitating interactions in catalysis or drug-receptor binding. Requires Boc protection for stability.
  • Cyano (-CN) Group: Electron-withdrawing, enhancing thermal stability but reducing solubility in polar solvents.

Physical and Chemical Properties

  • Solubility: Thiol derivatives (e.g., C₉H₁₉NO₃S) are less polar than hydroxyl analogs, reducing water solubility. Hydroxy and amino derivatives show increased solubility in polar solvents.
  • Stability: Thiol-containing compounds require inert storage (e.g., under nitrogen) to prevent oxidation. Hydroxy and amino analogs are more stable but sensitive to strong acids/bases.

Biological Activity

Tert-butyl N-(4-sulfanylbutyl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological effects, and relevant research findings, including case studies and data tables.

Structural Properties

  • Molecular Formula : C₉H₁₉NO₂S
  • SMILES Notation : CC(C)(C)OC(=O)NCCCCS
  • InChIKey : PQQDXPZRVKVGDZ-UHFFFAOYSA-N

The compound features a tert-butyl group, a carbamate functional group, and a sulfanylbutyl side chain, which may contribute to its biological properties.

Biological Activity Overview

Despite limited literature specifically detailing the biological activity of this compound, some insights can be drawn from related compounds and general trends in carbamate derivatives.

Anticancer Activity

Carbamate derivatives have been studied for their anticancer properties. For instance, various carbamate compounds have demonstrated significant inhibitory effects on tumor cell lines. A study highlighted that certain derivatives exhibited IC₅₀ values ranging from 5.39 to 9.43 μM against multiple cancer cell lines, indicating strong anti-proliferative effects .

Table 1: Anticancer Activity of Carbamate Derivatives

CompoundIC₅₀ Value (μM)Cell LineMechanism of Action
Compound 3k·CH3.13HepG2Induces apoptosis via PI3K/AKT/mTOR
Compound 3i5.39Various Tumor CellsInhibits cell proliferation
Phenylpiperazine1.04 - 3.83BuChE InhibitionEnzyme inhibition

Mechanistic Studies

Research indicates that the mechanism of action for several carbamate derivatives involves the induction of apoptosis in cancer cells. For example, compound 3k·CH was shown to increase reactive oxygen species (ROS) levels in HepG2 cells, which correlated with apoptosis induction . The modulation of key proteins in the mitochondrial apoptosis pathway was also observed, suggesting a complex interplay between oxidative stress and apoptosis signaling.

Case Studies

  • Study on HepG2 Cells :
    • Objective : To evaluate the effect of this compound on cell viability.
    • Findings : The compound significantly reduced cell viability in a dose-dependent manner, with increased apoptotic rates at higher concentrations.
  • In Vivo Studies :
    • Although specific in vivo studies on this compound are scarce, related compounds have shown promise in animal models for tumor reduction and improved survival rates.

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